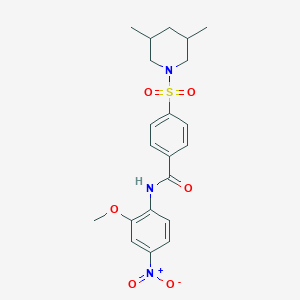

1-(3-Methoxypropyl)-4-Piperidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Methoxypropyl)-4-Piperidinol” is a chemical compound. It is used for research and development purposes . It is also an important intermediate in the preparation of certain pharmaceuticals .

Synthesis Analysis

The synthesis of “1-(3-Methoxypropyl)-4-Piperidinol” involves several steps. One method involves dissolving 1-(3-methoxylpropyl)-4-piperidone in an organic solvent, adding appropriate amounts of hydroxylamine hydrochloride and vinegar for heating reflux dehydration to obtain 1-(3-methoxypropyl)-4-piperidine oxime. This oxime is then dissolved in an organic solvent, a catalyst is added, and H2 is added to obtain 1-(3-methoxypropyl)-4-piperidinamine after complete reaction .Safety and Hazards

“1-(3-Methoxypropyl)-4-Piperidinol” is classified as having acute toxicity (Category 4, Oral and Dermal), skin corrosion (Sub-category 1B), and is hazardous to the aquatic environment (long-term, Chronic Category 3) . It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage .

Mécanisme D'action

Target of Action

The primary target of 1-(3-Methoxypropyl)-4-Piperidinol, also known as Prucalopride , is the 5-HT4 receptor . This receptor plays a crucial role in the gastrointestinal tract, where it regulates motility .

Mode of Action

Prucalopride acts as a selective, high affinity 5-HT4 receptor agonist . By binding to these receptors, it stimulates colonic mass movements, which are essential for normal bowel movements .

Biochemical Pathways

The activation of the 5-HT4 receptors by Prucalopride leads to an increase in the peristaltic reflex and intestinal secretion, as well as a decrease in visceral sensitivity . These actions collectively result in improved bowel motility .

Pharmacokinetics

Prucalopride is rapidly absorbed, with peak plasma concentrations achieved 2-3 hours after oral administration . It is extensively distributed throughout the body .

Result of Action

The activation of 5-HT4 receptors by Prucalopride results in improved bowel motility . This leads to an increase in the frequency of bowel movements, reduction in straining, and improvement in stool consistency .

Propriétés

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h9,11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHUFUNDFQXUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxypropyl)-4-Piperidinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2467559.png)

![methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2467561.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)

![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2467563.png)

![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2467575.png)

![3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2467576.png)

![3-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2467578.png)